N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide
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Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide is a synthetic organic compound that features a fluorophenyl group, a methoxyethyl chain, and a pyridinyl group
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a definitive answer. Compounds with similar structures have been used in the treatment of acid-related diseases .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Methoxyethyl Chain Addition: The next step involves the attachment of a methoxyethyl group to the fluorophenyl intermediate via nucleophilic substitution.
Pyridinyl Group Incorporation: The final step involves the coupling of the pyridinyl group to the intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(1,2-oxazol-3-yl)ethanediamide
- N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-2-yl)ethanediamide
Uniqueness
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its binding properties and reactivity compared to similar compounds with different substituent positions.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-23-14(11-4-2-5-12(17)8-11)10-19-15(21)16(22)20-13-6-3-7-18-9-13/h2-9,14H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWKHCGOGMZUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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